molecular formula C15H10FN3O2 B10903342 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole

1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole

Cat. No.: B10903342
M. Wt: 283.26 g/mol
InChI Key: YGLVTDKZDLFKEZ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, as well as a phenyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-nitroaniline and acetophenone.

    Formation of Hydrazone: The 2-fluoro-4-nitroaniline is reacted with acetophenone in the presence of a suitable catalyst to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazole ring, resulting in the formation of this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the phenyl group can be oxidized to form corresponding quinones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and nitro group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine: This compound also contains a fluorine atom and nitro group on the phenyl ring but has a piperazine ring instead of a pyrazole ring.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound contains a fluorine atom and nitro group on the phenyl ring but has a furan ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3-phenylpyrazole

InChI

InChI=1S/C15H10FN3O2/c16-13-10-12(19(20)21)6-7-15(13)18-9-8-14(17-18)11-4-2-1-3-5-11/h1-10H

InChI Key

YGLVTDKZDLFKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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